Buctopamine-d9

stable isotope labeling isotope dilution mass spectrometry quantitative analysis

Inaccurate quantification due to matrix effects and isotopic cross-talk plagues β-agonist residue analysis. Buctopamine-d9 eliminates these errors as the definitive analyte-matched internal standard for isotope dilution LC-MS/MS. - Matched hydrophilicity to Buctopamine ensures identical extraction, chromatographic, and ionization behavior - +9 Da mass shift with >98.0 atom% D isotopic purity minimizes isotopic overlap - Validated LOQs of 10 ng/g in swine feed and 25 ng/g in hair per multi-residue methods

Molecular Formula C12H19NO2
Molecular Weight 218.34 g/mol
Cat. No. B12373640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuctopamine-d9
Molecular FormulaC12H19NO2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3/i1D3,2D3,3D3
InChIKeyJOGFUYPGDLRKHD-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buctopamine-d9: Deuterated Internal Standard for LC-MS/MS


Buctopamine-d9 is a deuterium-labeled isotopologue of Buctopamine, a β2 adrenoceptor agonist . As a stable isotope-labeled internal standard, it is primarily utilized in quantitative analytical workflows including NMR, GC-MS, and LC-MS/MS . The compound features nine deuterium substitutions, providing a mass shift that distinguishes it from the unlabeled analyte during mass spectrometric detection. Its physicochemical properties differ meaningfully from commonly used in-class β-agonists, with higher hydrophilicity compared to ractopamine and clenbuterol [1].

Why Buctopamine-d9 Substitution Compromises Accuracy


Not all deuterated β-agonist internal standards are analytically interchangeable. The selection of an internal standard in isotope dilution mass spectrometry critically depends on the matching of physicochemical properties, isotopic purity, and the number of deuterium labels. Substituting Buctopamine-d9 with a different deuterated β-agonist introduces differential matrix effects, altered chromatographic retention behavior, and potential cross-talk between isotopic clusters, all of which degrade quantification accuracy. Buctopamine exhibits higher hydrophilicity than ractopamine and clenbuterol [1], and does not show significant affinity for α1, α2, β1, and β3 receptors [1], factors which influence its extraction, ionization, and chromatographic behavior. Using a mismatched internal standard therefore fails to adequately correct for matrix effects and sample preparation losses, violating fundamental principles of isotope dilution quantification [2].

Buctopamine-d9 Quantitative Evidence


Deuterium Label Count vs. Alternative Standards

Buctopamine-d9 incorporates nine deuterium atoms, providing a greater mass shift (+9 Da) from the unlabeled analyte compared to commonly used deuterated β-agonist internal standards such as ractopamine-d6 (+6 Da) or salbutamol-d3 (+3 Da) . The d9 labeling ensures minimal isotopic overlap between the analyte and internal standard ion clusters, reducing the risk of cross-talk that can artificially elevate or suppress the analyte signal in LC-MS/MS quantification .

stable isotope labeling isotope dilution mass spectrometry quantitative analysis

Isotopic Purity vs. Regulatory Benchmarks

Buctopamine-d9 is supplied with an isotopic purity of >98.0 atom% D, as specified in its certificate of analysis . This level of isotopic enrichment exceeds the typical minimum requirement for stable isotope-labeled internal standards used in quantitative bioanalysis and residue control. In comparison, alternative deuterated β-agonist standards may exhibit variable isotopic purity depending on the supplier and synthetic route.

isotopic enrichment reference standard method validation

Chemical Purity vs. Reference Standard Specifications

Buctopamine-d9 is provided with an HPLC purity exceeding 99.0% and an overall purity >99.0% (HPLC) . This high chemical purity ensures that the internal standard contributes negligible impurities that could otherwise interfere with chromatographic separation or mass spectrometric detection. In contrast, alternative deuterated β-agonist standards may be supplied with lower certified purity levels (e.g., 97-98%) requiring additional purification or correction steps.

reference material HPLC purity analytical standard

Hydrophilicity vs. Ractopamine and Clenbuterol

Buctopamine (the non-deuterated analyte) exhibits higher hydrophilicity compared to ractopamine and clenbuterol, as demonstrated by its physicochemical characterization [1]. This property influences extraction efficiency from biological matrices, chromatographic retention on reversed-phase columns, and ionization behavior in electrospray mass spectrometry. Consequently, Buctopamine-d9 serves as a more appropriate internal standard for buctopamine quantification than would ractopamine-d6 or clenbuterol-d9, which exhibit different hydrophilic/hydrophobic balances.

physicochemical property sample preparation chromatographic retention

Receptor Selectivity Profile

In a preliminary pharmacological evaluation, Buctopamine exhibited moderate human β2 receptor binding affinity and did not show significant affinities for human α1, α2, β1, and β3 receptors [1]. This selectivity profile distinguishes Buctopamine from non-selective β-agonists and is relevant for analytical workflows where off-target binding to other receptor subtypes could confound sample preparation (e.g., receptor-based affinity extraction).

β2 adrenoceptor selectivity pharmacological evaluation

Matrix Effect Correction in Multi-Residue Analysis

Stable isotope-labeled internal standards are required for effective correction of matrix effects in LC-MS/MS analysis of β-agonist residues in complex biological matrices [1]. In multi-residue methods covering 26 β2-agonists, Buctopamine-d9 can be employed alongside other deuterated standards such as clenbuterol-d9 and salbutamol-d3 to compensate for differential matrix effects across the analyte panel [2]. The use of an analyte-matched internal standard like Buctopamine-d9 ensures that matrix effect correction is optimized specifically for buctopamine quantification.

matrix effect ion suppression veterinary drug residue

Buctopamine-d9 Analytical and Regulatory Applications


Regulatory Monitoring of Buctopamine Residues

Buctopamine-d9 serves as the definitive internal standard for the quantification of buctopamine residues in animal-derived food products, swine feed, and hair specimens, as established in multi-residue LC-MS/MS methods [1]. Its matched physicochemical properties ensure accurate correction for matrix effects in complex biological samples, with validated limits of quantification (LOQ) of 10 ng/g in swine feed and 25 ng/g in hair [1].

Multi-Residue β-Agonist Screening

In comprehensive β-agonist screening panels covering up to 26 compounds, Buctopamine-d9 is employed as an analyte-specific internal standard to ensure accurate quantification of buctopamine alongside other deuterated β-agonist standards such as clenbuterol-d9, salbutamol-d3, and ractopamine-d6 [1][2]. Its high isotopic purity (>98.0 atom% D) and chemical purity (>99.0% HPLC) make it suitable for validated methods requiring robust calibration and reproducible results across diverse matrices.

Buctopamine Pharmacokinetics and Metabolism

As a deuterium-labeled tracer, Buctopamine-d9 enables accurate quantification of buctopamine and its metabolites in biological matrices without interference from endogenous compounds [1]. The +9 Da mass shift provided by the nine deuterium labels minimizes isotopic overlap, allowing precise measurement of drug concentrations in plasma, urine, and tissue homogenates during absorption, distribution, metabolism, and excretion studies.

Method Development and Validation for β-Agonist Adulterants

Buctopamine-d9 supports the development and validation of analytical methods for the detection of novel or emerging β-agonist adulterants in feed additives and dietary supplements. Its well-characterized receptor selectivity profile—moderate β2 affinity with no significant binding to α1, α2, β1, and β3 receptors [1]—provides a defined pharmacological benchmark that can be leveraged in the development of receptor-based screening assays and confirmatory LC-MS/MS methods.

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